molecular formula C14H12FN3O2S B2451376 (2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide CAS No. 850238-48-1

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2451376
CAS No.: 850238-48-1
M. Wt: 305.33
InChI Key: PNGUYBLNBKYBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide” is a chemical compound with the molecular formula C14H12FN3O2S. It has an average mass of 305.327 Da and a monoisotopic mass of 305.063416 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also contains a cyano group (CN), a fluorophenyl group (C6H4F), and an acetamide group (CH3CONH2) .


Physical and Chemical Properties Analysis

The compound has a density of 1.174 g/mL at 25 °C (lit.) and a boiling point of 117-120 °C (lit.) . It also has a refractive index n20/D of 1.5040 (lit.) .

Scientific Research Applications

Synthesis and Heterocyclic Assembly

The compound is involved in cyclocondensation reactions leading to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, showcasing its utility in expanding the library of heterocyclic compounds with potential biological activities (Obydennov et al., 2017).

Crystallographic Studies

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been elucidated, providing insights into the molecular configurations and potential interaction sites that could be crucial for designing drugs with specific targeting capabilities (Galushchinskiy et al., 2017).

Antitumor Activities

Derivatives of this compound have been synthesized and evaluated for their antitumor activities. Various heterocyclic derivatives have shown high inhibitory effects against different cancer cell lines, emphasizing the compound's role in the development of new antitumor agents (Shams et al., 2010).

Insecticidal Properties

Research has also explored the insecticidal properties of derivatives synthesized from this compound. The synthesized compounds have been assessed against agricultural pests, indicating its potential in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial Derivatives

The scaffold has been used to synthesize derivatives with antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Gouda et al., 2010).

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-2-11-13(20)18(9-5-3-8(15)4-6-9)14(21-11)10(7-16)12(17)19/h3-6,11H,2H2,1H3,(H2,17,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUYBLNBKYBDN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.